

RO2959 monohydrochloride solubility issues and solutions

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Compound of Interest

Compound Name: RO2959 monohydrochloride

Cat. No.: B560445

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RO2959 Monohydrochloride Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of **RO2959 monohydrochloride**. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant pathway information to facilitate your research.

Solubility Data Summary

The solubility of **RO2959 monohydrochloride** can vary depending on the solvent and experimental conditions. The following table summarizes key quantitative data for easy comparison.

Solvent	Concentration (w/v)	Molar Concentration	Notes
Dimethyl Sulfoxide (DMSO)	10 mg/mL[1]	21.55 mM[1]	Sonication is recommended to aid dissolution.[1]
Dimethyl Sulfoxide (DMSO)	25 mg/mL[2]	53.89 mM[2]	Ultrasonic assistance is needed.[2]
Water	< 0.1 mg/mL	Insoluble[2]	Considered insoluble even with ultrasonic waves, warming, and heating to 60°C.[2]
In Vivo Formulation 1 (Suspension)	2.5 mg/mL	5.39 mM	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Requires sonication.[3]
In Vivo Formulation 2 (Suspension)	2.5 mg/mL	5.39 mM	10% DMSO, 90% (20% SBE- β -CD in Saline). Requires sonication.[3]

Troubleshooting and FAQs

This section addresses common issues and questions regarding the solubility of **RO2959 monohydrochloride**.

Q1: My **RO2959 monohydrochloride** is not dissolving in DMSO at the expected concentration. What should I do?

A1: If you are experiencing difficulty dissolving **RO2959 monohydrochloride** in DMSO, consider the following troubleshooting steps:

- Increase Sonication Time: The compound may require extended sonication to fully dissolve. Ensure your sonicator is functioning correctly.[1][2]

- **Gentle Warming:** Gently warm the solution (e.g., in a 37°C water bath) while stirring or vortexing. Avoid excessive heat, which could degrade the compound.
- **Check Purity:** Impurities in either the compound or the solvent can affect solubility. Ensure you are using high-purity reagents.
- **Start with a Lower Concentration:** If you are aiming for a high concentration, try preparing a more dilute stock solution first and then, if necessary, carefully concentrate it under a stream of inert gas, although this is generally not recommended.

Q2: Can I dissolve **RO2959 monohydrochloride** directly in aqueous buffers like PBS for my cell-based assays?

A2: No, **RO2959 monohydrochloride** is practically insoluble in water and aqueous buffers.^[2] Direct dissolution in PBS will likely result in precipitation. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium.^[1]

Q3: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are some solutions:

- **Serial Dilution:** Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, and then add this to your culture medium.^[1]
- **Final DMSO Concentration:** Ensure the final concentration of DMSO in your cell culture medium is low (typically $\leq 0.1\%$) to avoid solvent toxicity and minimize precipitation.
- **Use of Pluronic F-68:** For in vitro assays, a small amount of a non-ionic surfactant like Pluronic F-68 can be added to the final dilution to improve solubility and prevent precipitation.
- **Vortexing During Dilution:** Add the DMSO stock dropwise to the aqueous medium while continuously vortexing or stirring to ensure rapid and even dispersion.

Q4: For my in vivo experiments, what is the best way to formulate **RO2959 monohydrochloride**?

A4: For in vivo administration, a suspension is typically required. A common formulation involves a mixture of solvents to improve bioavailability and prevent precipitation. A recommended protocol is to first dissolve the compound in DMSO and then sequentially add other co-solvents like PEG300 and Tween-80 before finally adding saline.^[3] It is crucial to maintain the suspension through methods like sonication before administration.^[3]

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

- **Weighing:** Accurately weigh the required amount of **RO2959 monohydrochloride** powder (Molecular Weight: 463.93 g/mol). For 1 mL of a 10 mM solution, you will need 4.64 mg.
- **Solvent Addition:** Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
- **Dissolution:** Vortex the vial for 1-2 minutes.
- **Sonication:** Place the vial in an ultrasonic water bath and sonicate until the solution is clear. ^[1] This may take several minutes.
- **Storage:** Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.^{[1][4]}

Preparation of an In Vivo Suspension (2.5 mg/mL)

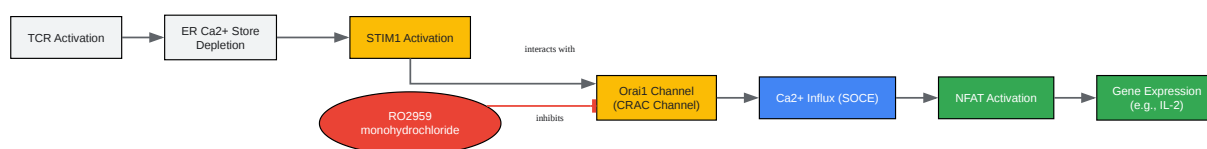
This protocol yields a 2.5 mg/mL suspended solution suitable for oral or intraperitoneal injection.^[3]

- **Prepare a Concentrated DMSO Stock:** First, prepare a 25 mg/mL stock solution of **RO2959 monohydrochloride** in DMSO. This will require sonication to dissolve.^[3]
- **Mixing Co-solvents:** In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly by vortexing.^[3]

- Add Surfactant: To the DMSO/PEG300 mixture, add 50 μ L of Tween-80 and mix again until the solution is homogeneous.[3]
- Final Dilution: Add 450 μ L of saline to the mixture to bring the total volume to 1 mL. Vortex thoroughly to create a uniform suspension.[3]
- Pre-dosing Preparation: Before administration, sonicate the suspension to ensure it is uniformly dispersed.[3]

Signaling Pathway and Experimental Workflow

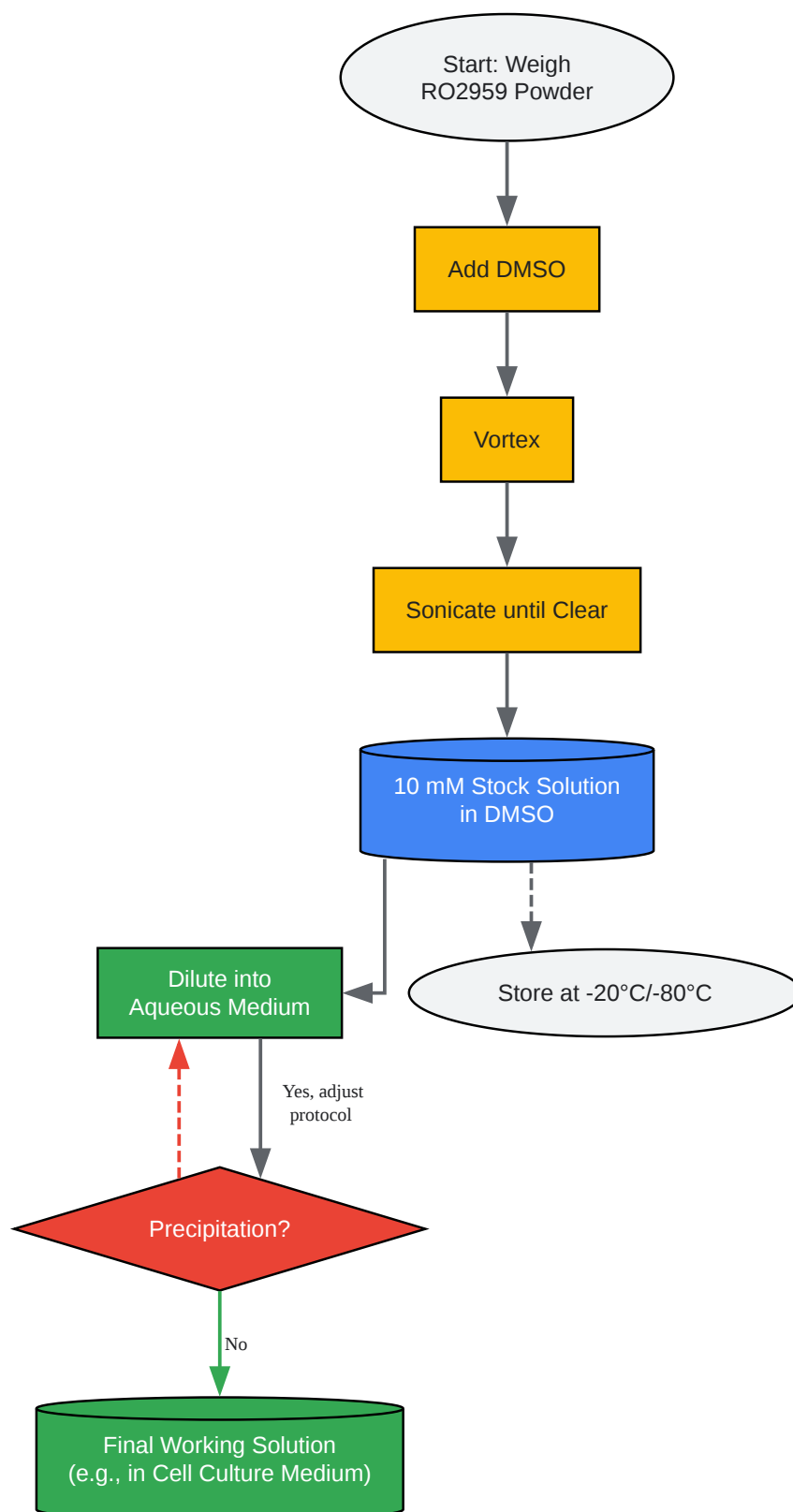
RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[5][6] Its mechanism of action involves blocking store-operated calcium entry (SOCE), which is a critical process in T-cell activation and other cellular functions.[7][8]



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Caption: Mechanism of action of **RO2959 monohydrochloride** in T-cells.

The diagram above illustrates how T-cell receptor (TCR) activation leads to the depletion of calcium stores from the endoplasmic reticulum (ER). This depletion activates STIM1, which in turn interacts with and opens the Orai1 channel in the plasma membrane, allowing for a sustained influx of calcium into the cell (SOCE). This rise in intracellular calcium activates transcription factors like NFAT, leading to the expression of genes such as IL-2, which are crucial for T-cell proliferation and cytokine production.[7] **RO2959 monohydrochloride** acts by directly inhibiting the Orai1 channel, thereby blocking SOCE and downstream signaling events.[5][8]



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Caption: General workflow for preparing **RO2959 monohydrochloride** solutions.

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